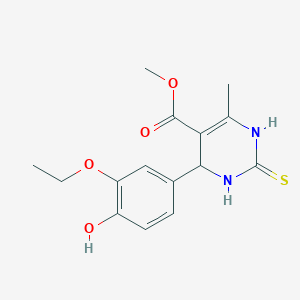![molecular formula C12H11NO2S2 B243121 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)
5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as MTTP, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MTTP has been shown to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
科学研究应用
5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one also exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has shown anticancer activity against various cancer cell lines, making it a potential candidate for cancer therapy.
作用机制
The mechanism of action of 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. The antimicrobial activity of 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is believed to be due to its ability to disrupt bacterial cell membranes. The anticancer activity of 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and psoriasis. 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
实验室实验的优点和局限性
5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities, making it a potential candidate for the development of new drugs. However, there are also some limitations to using 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to further investigate its anti-inflammatory activity and its potential for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Another potential direction is to investigate its antimicrobial activity and its potential for the development of new antibiotics. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects. Finally, research is needed to improve its solubility in water and to develop more efficient synthesis methods.
合成方法
5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one can be synthesized by reacting 2-mercapto-3-(2-methoxyphenyl)propionic acid with thionyl chloride to obtain 2-chloro-3-(2-methoxyphenyl)propionic acid. The obtained product is then reacted with thiourea to obtain 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one.
属性
分子式 |
C12H11NO2S2 |
|---|---|
分子量 |
265.4 g/mol |
IUPAC 名称 |
(5E)-5-[1-(2-methoxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S2/c1-7(10-11(14)13-12(16)17-10)8-5-3-4-6-9(8)15-2/h3-6H,1-2H3,(H,13,14,16)/b10-7+ |
InChI 键 |
BMSQEJMNFCQMNX-JXMROGBWSA-N |
手性 SMILES |
C/C(=C\1/C(=O)NC(=S)S1)/C2=CC=CC=C2OC |
SMILES |
CC(=C1C(=O)NC(=S)S1)C2=CC=CC=C2OC |
规范 SMILES |
CC(=C1C(=O)NC(=S)S1)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)




![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)
![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)